molecular formula C5H7F2N3 B13325163 (5-(Difluoromethyl)-1H-pyrazol-4-yl)methanamine

(5-(Difluoromethyl)-1H-pyrazol-4-yl)methanamine

Cat. No.: B13325163
M. Wt: 147.13 g/mol
InChI Key: VEUKOXXMVUGSCO-UHFFFAOYSA-N
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Description

(5-(Difluoromethyl)-1H-pyrazol-4-yl)methanamine is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Difluoromethyl)-1H-pyrazol-4-yl)methanamine typically involves the introduction of the difluoromethyl group onto a pyrazole ring. One common method is the difluoromethylation of pyrazole derivatives using difluoromethylating agents such as ClCF2H. This reaction can be catalyzed by metals like copper or nickel under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-(Difluoromethyl)-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, (5-(Difluoromethyl)-1H-pyrazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules.

Biology

Its difluoromethyl group can mimic certain biological functionalities, making it useful in the design of enzyme inhibitors and other bioactive molecules .

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antifungal and antibacterial agents .

Industry

The compound is also used in the materials science industry for the development of advanced materials with specific properties. Its incorporation into polymers and other materials can enhance their thermal stability, chemical resistance, and other desirable characteristics .

Mechanism of Action

The mechanism of action of (5-(Difluoromethyl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(Difluoromethyl)-1H-pyrazol-4-yl)methanamine is unique due to its specific combination of a pyrazole ring and a difluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C5H7F2N3

Molecular Weight

147.13 g/mol

IUPAC Name

[5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine

InChI

InChI=1S/C5H7F2N3/c6-5(7)4-3(1-8)2-9-10-4/h2,5H,1,8H2,(H,9,10)

InChI Key

VEUKOXXMVUGSCO-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1CN)C(F)F

Origin of Product

United States

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